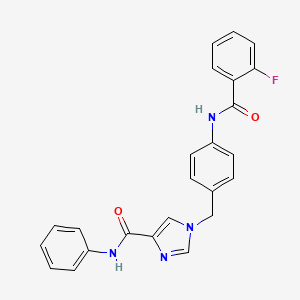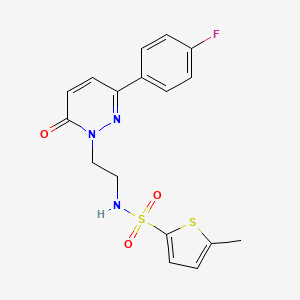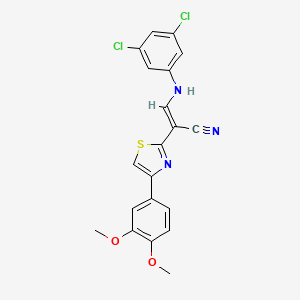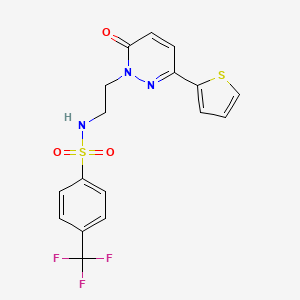
1-(4-(2-fluorobenzamido)benzyl)-N-phenyl-1H-imidazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-(2-fluorobenzamido)benzyl)-N-phenyl-1H-imidazole-4-carboxamide is a chemical compound that has been researched for its potential use in various scientific applications. It is a synthetic compound that is commonly referred to as 'compound 1' in scientific literature. This compound has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations in laboratory experiments.
Scientific Research Applications
Synthesis and Structural Analysis
1-(4-(2-fluorobenzamido)benzyl)-N-phenyl-1H-imidazole-4-carboxamide is part of a broader class of compounds explored for various applications in scientific research. A related compound, 1-(4-(4-Fluorobenzamido)phenyl)-3-(4-fluorobenzoyl)thiourea, demonstrates the interest in fluorobenzamides for their structural and vibrational properties. This particular compound was synthesized and characterized using techniques like GC–MS, elemental analyses, 1H NMR, and FTIR spectroscopy. Its crystal structure was determined by X-ray diffraction, revealing insights into the spatial arrangement and potential interactions of similar molecules (Saeed, Erben, Abbas, & Flörke, 2010).
Potential Anticancer Applications
Another area of research involves the synthesis and biological evaluation of compounds for potential anticancer applications. N-(ferrocenylmethyl)benzene-carboxamide derivatives, which share a structural motif with the specified compound, were synthesized and showed cytotoxic effects against the MDA-MB-435-S-F breast cancer cell line. This indicates the potential of related compounds in cancer research and treatment strategies (Kelly et al., 2007).
Antimicrobial and Antifungal Properties
Compounds featuring fluorobenzamides have also been explored for their antimicrobial properties. New derivatives bearing a fluorine atom and synthesized via microwave methods showed significant activity against various bacterial and fungal strains. This highlights the potential of this compound and similar molecules in developing new antimicrobial agents (Desai, Rajpara, & Joshi, 2013).
Fluorescence and Imaging Applications
Fluorobenzamides have been utilized in the development of imaging agents due to their fluorine content, facilitating the synthesis of fluorine-18-labeled compounds for PET imaging. Such developments are crucial for advancing diagnostic techniques in medicine, particularly in neurology and oncology (Lang et al., 1999).
Mechanism of Action
The mechanism of action for this compound is not specified in the search results. Given its use in scientific research, it’s likely that its mechanism of action varies depending on the specific application.
Safety and Hazards
properties
IUPAC Name |
1-[[4-[(2-fluorobenzoyl)amino]phenyl]methyl]-N-phenylimidazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19FN4O2/c25-21-9-5-4-8-20(21)23(30)27-19-12-10-17(11-13-19)14-29-15-22(26-16-29)24(31)28-18-6-2-1-3-7-18/h1-13,15-16H,14H2,(H,27,30)(H,28,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIGKCUUXWPHHMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=CN(C=N2)CC3=CC=C(C=C3)NC(=O)C4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(2,4-Dimethoxyphenyl)-[2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2962273.png)
![2,6-bis(4-methoxyphenyl)-4,4a,8,8a-tetrahydro-4,8-ethenopyrrolo[3,4-f]isoindole-1,3,5,7(2H,3aH,6H,7aH)-tetraone](/img/structure/B2962275.png)



![2-(3-fluoro-4-methoxybenzyl)-4-(5-methyl-1,2,4-oxadiazol-3-yl)-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidine-1,3(2H)-dione](/img/structure/B2962283.png)

![6-(9H-Fluoren-9-ylmethoxycarbonyl)-6-azaspiro[2.5]octane-2-carboxylic acid](/img/structure/B2962288.png)
![6-[(6-Chloropyridine-2-carbonyl)amino]pyridine-2-carboxamide](/img/structure/B2962289.png)
![6-methoxy-3-{2-[(4-methylphenyl)amino]-1,3-thiazol-4-yl}-2H-chromen-2-one](/img/structure/B2962292.png)
